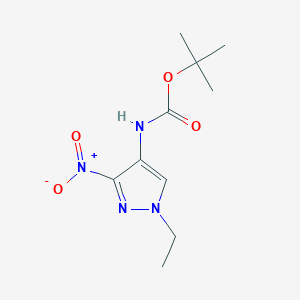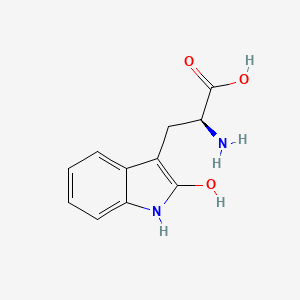
2-Hydroxy-L-tryptophan
概要
説明
2-Hydroxy-L-tryptophan is a compound with the molecular formula C11H12N2O3 . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives, which are compounds containing a carboxylic acid chain linked to an indole ring .
Synthesis Analysis
The synthesis of 2-Hydroxy-L-tryptophan involves a class of tryptophan hydroxylases that are involved in various bacterial metabolic pathways. These enzymes utilize a histidine-ligated heme cofactor and molecular oxygen or hydrogen peroxide to catalyze regioselective hydroxylation on the tryptophan indole moiety .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-L-tryptophan consists of a carboxylic acid chain linked to an indole ring . The average mass of the molecule is 220.225 Da, and the monoisotopic mass is 220.084793 Da .
Physical And Chemical Properties Analysis
2-Hydroxy-L-tryptophan has a molecular formula of C11H12N2O3. The average mass of the molecule is 220.225 Da, and the monoisotopic mass is 220.084793 Da .
科学的研究の応用
Hydroxylation of Amino Acids
2-Hydroxy-L-tryptophan plays a significant role in the hydroxylation of amino acids. Hydroxy amino acids (HAAs) are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The hydroxylation of amino acids is inextricably linked to the catalysis of various biological enzymes, such as tryptophan hydroxylase .
Selective Labelling of Tryptophan
A chemical method allows selective, rapid, and efficient chemical modification of the side chain of tryptophan amino acids in proteins . This platform enables systematic, proteome-wide identification of tryptophan residues, which can form a bond (called cation–π interaction) with positively charged molecules .
Protein-Mediated Phase Separation
The selective labelling of tryptophan residues is key in many biochemical processes, including protein-mediated phase separation . This interaction is now known to govern the structure and function of biomolecules .
Analysis of Aldehydes
L-tryptophan, which includes 2-Hydroxy-L-tryptophan, exhibited more sensitivity towards the analysis of aldehydes than Phenantharene . This shows the potential of 2-Hydroxy-L-tryptophan in the field of chemical analysis.
Biosynthesis of Hydroxylated Amino Acid
2-Hydroxy-L-tryptophan is involved in the biosynthesis of hydroxylated amino acids. The high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis . This process increases the variety of amino acid derivatives .
Safety and Hazards
将来の方向性
Future research could focus on the inhibition of tryptophan hydroxylases, including the neuronal isoform (TPH2), as a potential therapeutic target in severe, life-threatening serotonin syndrome . Additionally, the role of 2-Hydroxy-L-tryptophan in acute pancreatitis patients could be further explored .
作用機序
Target of Action
2-Hydroxy-L-tryptophan is a derivative of the essential amino acid L-tryptophan . It is a part of the class of organic compounds known as indolyl carboxylic acids and derivatives . These compounds contain a carboxylic acid chain linked to an indole ring . The primary target of 2-Hydroxy-L-tryptophan is the enzyme Quinohemoprotein ethanol dehydrogenase type-1 in the organism Comamonas testosteroni .
Mode of Action
It is known that it interacts with its target enzyme, leading to changes in the organism’s metabolic processes .
Biochemical Pathways
L-Tryptophan, the parent compound of 2-Hydroxy-L-tryptophan, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-Tryptophan metabolism are reported in several diseases, making L-Tryptophan metabolism a promising therapeutic target
Pharmacokinetics
It is known that l-tryptophan, the parent compound, is metabolized via the kynurenine pathway, with the rate-limiting enzymes being tryptophan 2,3-dioxygenase (tdo) in the liver and indoleamine 2,3-dioxygenases (ido1/ido2) elsewhere . The stability of TDO protein is regulated by tryptophan, allowing tight control of tryptophanemia .
Result of Action
Disruptions in l-tryptophan metabolism, from which 2-hydroxy-l-tryptophan is derived, are reported in several neurological, metabolic, psychiatric, and intestinal disorders .
Action Environment
The action, efficacy, and stability of 2-Hydroxy-L-tryptophan can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of L-Tryptophan, the parent compound . Furthermore, the stability of the TDO protein, a key enzyme in L-Tryptophan metabolism, is regulated by tryptophan, which can be influenced by dietary supply .
特性
IUPAC Name |
(2S)-2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,8,13-14H,5,12H2,(H,15,16)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUYGGXCASQWHK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951604 | |
| Record name | 2-Hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-L-tryptophan | |
CAS RN |
21704-80-3, 2899-29-8 | |
| Record name | (2S)-2-Amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021704803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYTRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCB9GM9U3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



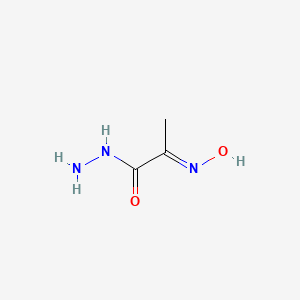
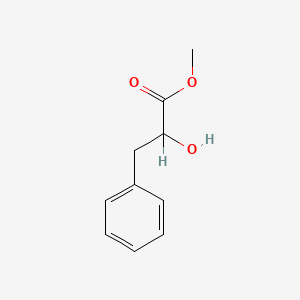
![1-Propanaminium, 3-amino-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-N,N-dimethyl-](/img/structure/B3252371.png)
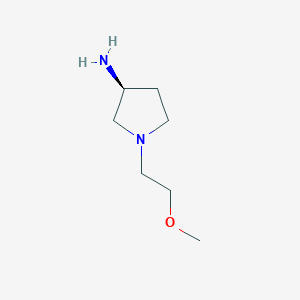
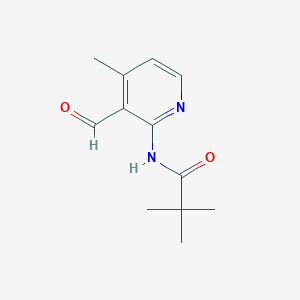

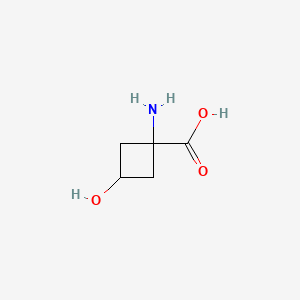
![3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3252403.png)

![3-(Methoxymethoxy)-4-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene-2-carbaldehyde](/img/structure/B3252413.png)
![2-(Benzo[d]thiazol-2-yl)-4-methylphenol](/img/structure/B3252430.png)


